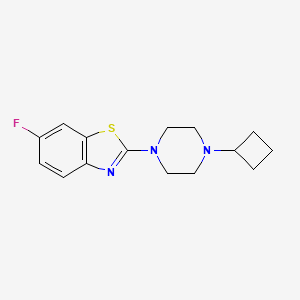![molecular formula C18H23N5 B12270016 N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12270016.png)
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine and pyridine rings through various coupling reactions. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and pyridine derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical assays.
Medicine: Due to its structural features, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other piperidine and pyrimidine derivatives. Similar compounds include:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: A compound with antiviral and anticancer activities.
Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic properties.
Tetrandrine: A bisbenzylisoquinoline alkaloid with anti-inflammatory and anticancer effects.
This compound stands out due to its unique combination of piperidine, pyrimidine, and pyridine rings, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C18H23N5 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H23N5/c1-22(16-4-2-3-10-19-16)15-8-12-23(13-9-15)17-7-11-20-18(21-17)14-5-6-14/h2-4,7,10-11,14-15H,5-6,8-9,12-13H2,1H3 |
InChI Key |
BBYQQQYFJMJMGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC(=NC=C2)C3CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B12269938.png)
![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269940.png)
![6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12269945.png)
![N-ethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269950.png)
![5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12269952.png)
![2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269961.png)
![N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B12269962.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269966.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline](/img/structure/B12269970.png)
![3-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12269975.png)

![1-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12269993.png)
![2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269997.png)
![4-Butyl-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12270003.png)
